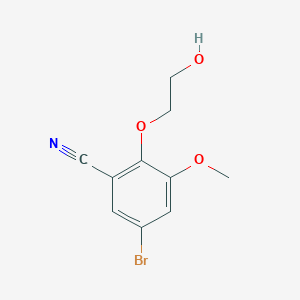
5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile, or 5-Bromo-2-EtO-3-MeO-benzonitrile, is an organic compound with a variety of uses in scientific research. It is a versatile compound, and its properties make it an ideal choice for a wide range of experiments and applications.
Aplicaciones Científicas De Investigación
5-Bromo-2-EtO-3-MeO-benzonitrile has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other organic compounds, and as a catalyst for various reactions. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of materials for the electronics industry.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-EtO-3-MeO-benzonitrile is not well understood. However, it is believed that the compound acts as an electron donor, which can facilitate the transfer of electrons between molecules. This electron transfer is thought to be responsible for the compound's ability to catalyze various reactions, as well as its ability to act as a starting material for the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-EtO-3-MeO-benzonitrile are not well understood. However, the compound has been shown to have some anti-inflammatory properties, and it has been used in the synthesis of pharmaceuticals for this purpose. In addition, the compound has been shown to have some antioxidant properties, which may be beneficial for the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Bromo-2-EtO-3-MeO-benzonitrile in laboratory experiments is its versatility. The compound is relatively easy to synthesize, and it can be used in a wide range of experiments and applications. However, the compound is relatively unstable, and it is sensitive to light and moisture. Therefore, it should be stored carefully, and experiments should be performed in anhydrous conditions.
Direcciones Futuras
The potential future directions for research involving 5-Bromo-2-EtO-3-MeO-benzonitrile include further investigation of its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. In addition, the compound could be used as a starting material for the synthesis of other organic compounds, and its ability to act as an electron donor could be further explored. Finally, the compound could be used in the synthesis of materials for the electronics industry, such as semiconductors and transistors.
Métodos De Síntesis
The synthesis of 5-Bromo-2-EtO-3-MeO-benzonitrile is typically performed in two steps. The first step involves the reaction of 2-bromoethanol with 3-methoxybenzoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate compound, which is then reacted with sodium borohydride in the presence of a base to produce 5-Bromo-2-EtO-3-MeO-benzonitrile. The synthesis is typically performed in anhydrous conditions, and the reaction is typically carried out at room temperature.
Propiedades
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-9-5-8(11)4-7(6-12)10(9)15-3-2-13/h4-5,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXALNPONAUQQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCO)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




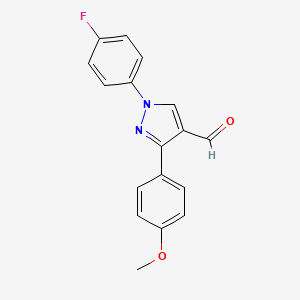
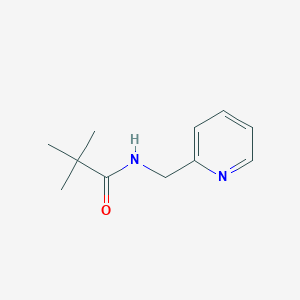

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
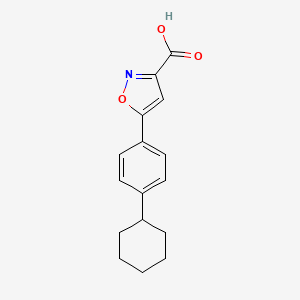
![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

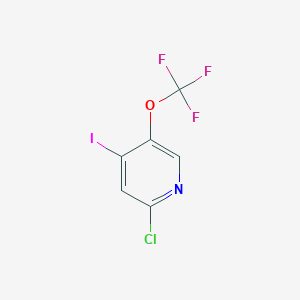
![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)